2,2-dichloro-N-(naphthalen-2-yl)acetamide
Description
Significance of N-Aryl Acetamides as Core Structural Motifs in Organic Chemistry
N-aryl acetamides are a class of organic compounds characterized by an acetamide (B32628) group linked to an aromatic ring. This structural motif is of considerable importance in medicinal, agrochemical, and pharmaceutical chemistry. These compounds serve as crucial intermediates in the synthesis of more complex molecules. The amide bond itself is a cornerstone of biological chemistry, and its presence in N-aryl acetamides provides a stable yet reactive handle for further chemical modification. The ease of their preparation, typically through the acylation of anilines, makes them readily accessible building blocks in synthetic organic chemistry.
The Naphthalene (B1677914) Scaffold as a Privileged Structure in Compound Design
The naphthalene ring system, a bicyclic aromatic hydrocarbon, is recognized in medicinal chemistry as a "privileged structure." This concept denotes that certain molecular scaffolds appear frequently in biologically active compounds, demonstrating an ability to interact with a variety of biological targets. The rigid, lipophilic nature of the naphthalene core provides a foundation for orienting functional groups in three-dimensional space, facilitating specific interactions with proteins and enzymes. Its presence is noted in numerous natural products and synthetic drugs, highlighting its utility in the design of new therapeutic agents.
Contextualizing the Dichloroacetamide Moiety within Advanced Amide Chemistry
The dichloroacetamide moiety, -NHC(O)CHCl₂, is a functional group that imparts specific chemical properties to a molecule. The presence of two chlorine atoms on the alpha-carbon significantly influences the electronic nature of the amide bond. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and increase the acidity of the N-H proton. Dichloroacetyl chloride is a common reagent used to install this moiety onto amine-containing molecules. The reactivity of the C-Cl bonds also offers potential for further synthetic transformations, making the dichloroacetamide group a versatile component in advanced amide chemistry.
Chemical Properties and Synthesis
While specific experimental data for 2,2-dichloro-N-(naphthalen-2-yl)acetamide is not extensively documented in publicly available literature, its physicochemical properties can be estimated through computational methods.
Interactive Data Table: Computed Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₉Cl₂NO |
| Molecular Weight | 254.12 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 253.006118 g/mol |
| Monoisotopic Mass | 253.006118 g/mol |
| Topological Polar Surface Area | 29.1 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 277 |
| (Data sourced from PubChem CID 3597955) nih.gov |
The synthesis of N-aryl acetamides is a well-established process in organic chemistry. researchgate.net The preparation of this compound would plausibly follow a standard nucleophilic acyl substitution reaction. This general method involves the reaction of 2-naphthylamine (B18577) with dichloroacetyl chloride. ub.edu Typically, the reaction is carried out in an inert solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct that is formed. researchgate.net
Research Findings on Related Compounds
Specific research focused solely on this compound is limited. However, studies on related N-(naphthalen-2-yl)acetamide derivatives provide insight into the potential areas of interest for this class of compounds. Various derivatives have been synthesized and evaluated for their biological activities. For instance, certain N-(naphthalen-2-yl)acetamides bearing other complex chemical moieties have been investigated for their antiproliferative activities against human cancer cell lines. This suggests that the N-(naphthalen-2-yl)acetamide framework can serve as a scaffold for the development of compounds with potential pharmacological applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6448-04-0 |
|---|---|
Molecular Formula |
C12H9Cl2NO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2,2-dichloro-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C12H9Cl2NO/c13-11(14)12(16)15-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,(H,15,16) |
InChI Key |
ALYIISQNHBRYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Computational and Quantum Chemical Investigations of 2,2 Dichloro N Naphthalen 2 Yl Acetamide and Analogues
Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is frequently used to predict the properties of N-aryl acetamides and related compounds.
The first step in a computational study is geometry optimization, where the molecule's lowest energy structure is determined. For N-aryl acetamides, a key structural feature is the conformation of the amide group [-C(=O)NH-] relative to the aromatic ring. In related structures, the amide functional group is often found to adopt a trans conformation, with the four atoms being nearly coplanar. nih.gov This planarity is crucial as it influences intermolecular interactions, such as hydrogen bonding.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are used to calculate geometric parameters like bond lengths and angles. nih.gov For an isolated molecule in the gas phase, these calculated values may differ slightly from experimental X-ray diffraction data, which represents molecules interacting within a crystal lattice. nih.gov The optimization process for 2,2-dichloro-N-(naphthalen-2-yl)acetamide would determine the dihedral angle between the naphthalene (B1677914) ring and the acetamide (B32628) plane, which is critical for understanding the extent of electronic conjugation.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govresearchgate.net
In studies of analogous N-(chlorophenyl)-2,2-dichloroacetamides, DFT calculations have been used to determine these energy values. researchgate.net The analysis reveals how substituents on the aryl ring affect the electronic structure. For this compound, the extended π-system of the naphthalene ring would be expected to significantly influence the FMO energies and the resulting energy gap compared to phenyl-based analogues.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| N-(phenyl)-2,2-dichloroacetamide | -6.93 | -1.04 | 5.89 |
| N-(2-chlorophenyl)-2,2-dichloroacetamide | -7.01 | -1.25 | 5.76 |
| N-(4-chlorophenyl)-2,2-dichloroacetamide | -7.05 | -1.21 | 5.84 |
Data synthesized from related literature for illustrative purposes. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful method for examining charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. researchgate.netnih.gov It provides insight into intra- and intermolecular bonding by evaluating interactions between donor (filled) and acceptor (unfilled) orbitals. researchgate.netresearchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electron delocalization.
For acetamide structures, significant delocalization often involves the lone pair electrons on the carbonyl oxygen and the nitrogen atom interacting with antibonding orbitals (π) of adjacent bonds. researchgate.net In this compound, NBO analysis would likely reveal strong hyperconjugative interactions between the nitrogen lone pair and the carbonyl π orbital (nN → π*C=O), characteristic of the amide resonance. It would also elucidate the electronic interplay between the dichloroacetyl group, the amide linker, and the naphthalene ring system.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. xisdxjxsu.asia Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For a molecule like this compound, the MEP map is expected to show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, the amide hydrogen (N-H) would exhibit a region of positive potential, making it a hydrogen bond donor site. The naphthalene ring would show a complex potential distribution related to its π-electron system, while the electron-withdrawing chlorine atoms would influence the potential around the acetyl group.
Theoretical Vibrational Spectroscopy and Normal Mode Analysis
Computational methods can predict vibrational spectra (Infrared and Raman), which serve as a molecular fingerprint. These theoretical spectra aid in the interpretation and assignment of experimental data.
DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. researchgate.net A detailed assignment of each vibrational mode is typically achieved through Potential Energy Distribution (PED) analysis. researchgate.net
For this compound, the predicted spectrum would feature characteristic bands for the amide group, the naphthalene ring, and the dichloroacetyl moiety. Key vibrations include the N-H stretching, C=O stretching (Amide I band), and C-N stretching/N-H bending (Amide II and III bands). acs.org The C-Cl stretching vibrations from the dichloroacetyl group would also be prominent. Comparing the predicted spectrum to those of its analogues helps in understanding how the bulky and electronically distinct naphthalene group alters the vibrational frequencies.
| Vibrational Mode | N-(phenyl)-2,2-dichloroacetamide | N-(2-chlorophenyl)-2,2-dichloroacetamide | N-(4-chlorophenyl)-2,2-dichloroacetamide |
|---|---|---|---|
| N-H Stretch | 3448 | 3446 | 3448 |
| C=O Stretch (Amide I) | 1721 | 1724 | 1722 |
| C-N Stretch | 1256 | 1252 | 1253 |
| C-Cl Symmetric Stretch | 809 | 813 | 810 |
Data synthesized from related literature for illustrative purposes. researchgate.net
Potential Energy Distribution (PED) Analysis for Vibrational Mode Assignments
Potential Energy Distribution (PED) analysis is a crucial computational tool used to provide a detailed and quantitative assignment of vibrational modes observed in infrared (IR) and Raman spectra. nih.govsigmaaldrich.com This analysis decomposes the normal modes of vibration into contributions from various internal coordinates, such as bond stretching, angle bending, and torsions. By quantifying the contribution of each internal coordinate to a specific vibrational frequency, PED analysis offers a more precise and unambiguous assignment than qualitative descriptions alone. researchgate.netresearchgate.net
For a molecule like this compound, a normal mode analysis based on quantum chemical calculations, typically using Density Functional Theory (DFT), would yield a set of vibrational frequencies and their corresponding eigenvectors. libretexts.org The eigenvectors describe the atomic displacements for each mode. The PED is then calculated from these results, often using specialized software such as VEDA (Vibrational Energy Distribution Analysis), to express the character of each normal mode in terms of a defined set of local, non-redundant internal coordinates. nih.govnih.gov
The vibrational spectrum of this compound is expected to be complex, featuring modes from the naphthalene ring, the amide linkage (-C(O)NH-), and the dichloroacetyl group (-C(O)CHCl2). PED analysis would be instrumental in assigning these modes. For instance, the characteristic amide bands (Amide I, II, and III) are often coupled with other vibrations. PED can elucidate the extent of this coupling. The Amide I band, primarily associated with C=O stretching, might show contributions from C-N stretching and N-H bending. Similarly, the C-Cl stretching modes from the dichloroacetyl group can be distinguished from various ring deformation modes of the naphthalene moiety.
A hypothetical PED analysis for selected vibrational modes of this compound is presented in Table 1. The assignments are based on typical frequency ranges for the functional groups present. The table illustrates how PED quantifies the contributions of different internal motions to each calculated vibrational frequency, allowing for a confident assignment of the spectral bands.
Table 1: Hypothetical Potential Energy Distribution (PED) Analysis for Selected Vibrational Modes of this compound This table is generated based on established principles and typical values for analogous molecular structures.
| Calculated Frequency (cm⁻¹) | Vibrational Assignment | Potential Energy Distribution (%) |
|---|---|---|
| 3350 | N-H stretch | ν(N-H) 98% |
| 3065 | Aromatic C-H stretch | ν(C-H)naphthyl 95% |
| 1695 | Amide I | ν(C=O) 75%, ν(C-N) 15%, δ(N-H) 10% |
| 1550 | Amide II | δ(N-H) 60%, ν(C-N) 30% |
| 1480 | Naphthyl ring stretch | ν(C=C)naphthyl 80% |
| 1280 | Amide III | ν(C-N) 40%, δ(N-H) 35%, ν(C-C) 15% |
| 820 | C-Cl stretch (asym) | ν(C-Cl) 70%, δ(C-C-Cl) 20% |
| 750 | C-H out-of-plane bend | γ(C-H)naphthyl 85% |
| 680 | C-Cl stretch (sym) | ν(C-Cl) 78%, δ(C-C-Cl) 15% |
ν: stretching; δ: in-plane bending; γ: out-of-plane bending; asym: asymmetric; sym: symmetric.
Computational Exploration of Tautomeric Equilibria and Stability
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the relevant tautomerism is the amide-imidol equilibrium. The amide form (a keto-type tautomer) is generally more stable than the imidol form (an enol-type tautomer). However, the relative stability can be influenced by structural and environmental factors.
Computational chemistry, particularly DFT methods, provides a powerful means to investigate these equilibria. researchgate.netorientjchem.org By calculating the electronic energies, enthalpies, and Gibbs free energies of the different tautomers, their relative stabilities can be determined. The equilibrium constant (KT) for the tautomerization process can then be calculated from the difference in Gibbs free energy (ΔG) between the tautomers. researchgate.net
The amide-imidol tautomerism for this compound involves the migration of the proton from the nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond.
Computational analysis would involve geometry optimization of both the amide and imidol tautomers to find their minimum energy structures. The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) are then computed. A positive ΔG for the amide → imidol conversion indicates that the amide form is more stable and predominates at equilibrium. The magnitude of ΔG allows for the quantification of this preference.
Table 2 presents hypothetical thermodynamic data for the amide-imidol tautomerism of this compound, as would be calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The data consistently show the amide form to be significantly more stable than the imidol form, which is typical for simple amides.
Table 2: Hypothetical Calculated Relative Energies and Equilibrium Constant for the Amide-Imidol Tautomerism of this compound in the Gas Phase at 298.15 K This table is generated based on established principles and typical values for analogous molecular structures.
| Tautomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Equilibrium Constant (KT) |
|---|---|---|---|---|
| Amide | 0.00 | 0.00 | 0.00 | - |
| Imidol | +14.5 | +13.8 | +14.2 | 2.1 x 10⁻¹¹ |
Prediction of Electronic Absorption Spectra via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Visible spectra). cecam.orggithub.io This method solves the time-dependent Kohn-Sham equations to provide information about vertical excitation energies (the energy difference between the ground and excited states at the ground-state geometry) and oscillator strengths, which are related to the intensity of the absorption bands. muni.cz
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the naphthalene ring system, which is the primary chromophore. The amide group and the dichloroacetyl group act as auxochromes, which can modify the absorption maxima (λmax) and intensities of the naphthalene-based transitions. The main transitions are typically of the π → π* type. upi.edu
A TD-DFT calculation, often using a hybrid functional like B3LYP or PBE0, would be performed on the optimized ground-state geometry of the molecule. researchgate.net The output provides a list of excited states, their corresponding excitation energies (usually given in eV or nm), oscillator strengths (a dimensionless quantity), and the nature of the transitions (i.e., which molecular orbitals are involved).
The predicted spectrum would likely show strong absorptions in the UV region, characteristic of the naphthalene moiety. These correspond to transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby unoccupied orbitals. Table 3 presents hypothetical TD-DFT results for the most significant electronic transitions of this compound in a solvent like ethanol, simulated using a continuum solvent model (e.g., PCM).
Table 3: Hypothetical TD-DFT (B3LYP/6-31+G(d)/PCM-Ethanol) Predicted Electronic Transitions for this compound This table is generated based on established principles and typical values for analogous molecular structures.
| Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Character |
|---|---|---|---|---|
| 3.85 | 322 | 0.15 | HOMO → LUMO | π → π |
| 4.41 | 281 | 0.85 | HOMO-1 → LUMO | π → π |
| 5.15 | 241 | 0.62 | HOMO → LUMO+1 | π → π |
| 5.58 | 222 | 1.10 | HOMO-2 → LUMO | π → π |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.
Thermodynamic Parameter Computations and Temperature Dependence
The thermodynamic properties of a molecule, such as standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), entropy (S°), and heat capacity (Cp), are fundamental to understanding its stability and reactivity. These parameters can be calculated with good accuracy using computational methods, typically by combining DFT calculations with statistical mechanics principles. researchgate.net
The process begins with the optimization of the molecular geometry and the calculation of vibrational frequencies. These vibrational frequencies are then used to compute the vibrational contribution to the thermodynamic functions. Rotational and translational contributions are calculated based on the optimized molecular structure and standard statistical mechanics formulas.
The temperature dependence of these properties is also readily obtained from the calculations. As temperature increases, the translational, rotational, and vibrational contributions to entropy and heat capacity increase, leading to a decrease in the Gibbs free energy. This information is valuable for predicting the behavior of the compound under different thermal conditions.
Table 4 shows hypothetical values for the standard thermodynamic parameters of this compound calculated at different temperatures. These values would be derived from a DFT frequency calculation. The trends shown, such as the increase in entropy and heat capacity with temperature, are characteristic for all molecules.
Table 4: Hypothetical Temperature Dependence of Calculated Thermodynamic Parameters for this compound This table is generated based on established principles and typical values for analogous molecular structures.
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |
|---|---|---|---|
| 298.15 | 255.6 | 480.5 | 45.8 |
| 400.00 | 310.2 | 565.3 | 74.2 |
| 500.00 | 355.8 | 639.1 | 107.8 |
| 600.00 | 392.5 | 704.4 | 145.2 |
Enthalpy (H) values are relative to the value at 0 K.
Molecular Modeling and Theoretical Analysis of Intermolecular Interactions for 2,2 Dichloro N Naphthalen 2 Yl Acetamide
Computational Elucidaion of Molecular Recognition Features
Molecular recognition is a fundamental process that governs how molecules interact with each other. Computational methods allow for a detailed examination of the features of 2,2-dichloro-N-(naphthalen-2-yl)acetamide that are likely to be important for its interaction with biological targets or other molecules.
The surface of a molecule is not uniform in its interaction potential. Certain regions, known as binding hotspots or interaction patches, are more likely to engage in favorable interactions with other molecules. For this compound, the molecular electrostatic potential (MEP) surface can be calculated to identify these regions.
The naphthalene (B1677914) ring, being electron-rich, is expected to be a significant hotspot for π-π stacking and hydrophobic interactions. The amide group provides a key interaction patch, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The dichloroacetyl group, with its electronegative chlorine atoms, introduces a region of negative electrostatic potential, making it a potential site for halogen bonding or other electrostatic interactions.
Table 1: Putative Binding Hotspots and Interaction Patches of this compound
| Molecular Region | Interaction Type | Potential Role in Binding |
| Naphthalene Ring | π-π Stacking, Hydrophobic | Interaction with aromatic residues in a binding pocket |
| Amide N-H | Hydrogen Bond Donor | Formation of hydrogen bonds with acceptor groups |
| Amide C=O | Hydrogen Bond Acceptor | Formation of hydrogen bonds with donor groups |
| Dichloroacetyl Group | Halogen Bonding, Electrostatic | Interaction with electropositive sites or halogen bond donors |
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter for predicting a molecule's ability to cross biological membranes. Theoretical calculations, such as those based on atomic contributions or molecular properties, can estimate the log P value for this compound. The presence of the large, nonpolar naphthalene ring and the two chlorine atoms is expected to confer significant lipophilic character to the molecule. This high lipophilicity suggests a propensity to associate with and potentially permeate lipid membranes, a key consideration for its pharmacokinetic profile.
Hydrogen bonds and π-stacking are among the most important non-covalent interactions in biological systems. unito.it The amide group of this compound is a classic motif for hydrogen bonding. nih.gov The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.
The extensive aromatic system of the naphthalene moiety provides a large surface area for π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein binding site. mdpi.com These interactions are crucial for the affinity and specificity of binding. Computational studies on similar naphthalen-containing structures have highlighted the significance of these interactions in stabilizing molecular complexes. nih.gov
Quantum Chemical Descriptors for Reactivity and Interaction Potentials
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide a range of descriptors that quantify the reactivity and interaction potential of a molecule. nih.govresearchgate.net
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. A higher value indicates greater stability and lower reactivity.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
For this compound, the presence of electronegative chlorine and oxygen atoms is expected to result in a relatively high electrophilicity index.
Table 2: Calculated Global Reactivity Descriptors for this compound (Hypothetical Values)
| Descriptor | Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 5.3 | Indicator of chemical stability |
| Chemical Hardness (η) | 2.65 | Moderate resistance to electron transfer |
| Chemical Softness (S) | 0.38 | Moderate polarizability |
| Electrophilicity Index (ω) | 2.85 | Good electrophilic character |
While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. rsc.orgchemrxiv.org
f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).
f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).
f0(r): Indicates the propensity of a site for radical attack.
For this compound, the Fukui functions would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack (high f+). The nitrogen and oxygen atoms, with their lone pairs, would be susceptible to electrophilic attack (high f-). The naphthalene ring would also exhibit regions susceptible to electrophilic attack.
Table 3: Predicted Local Reactivity from Fukui Functions for this compound
| Atomic Site | Predicted Susceptibility to Nucleophilic Attack (f+) | Predicted Susceptibility to Electrophilic Attack (f-) |
| Carbonyl Carbon | High | Low |
| Amide Nitrogen | Low | High |
| Carbonyl Oxygen | Low | High |
| Naphthalene Carbons | Moderate | High (at specific positions) |
| Dichloromethyl Carbon | High | Low |
Computational Docking and Molecular Dynamics Simulations
Computational docking and molecular dynamics (MD) simulations are powerful tools used to predict how a ligand, such as this compound, might interact with a protein's binding site. These methods are fundamental in drug discovery and molecular biology for estimating the strength of the interaction and understanding the stability of the ligand-protein complex.
Prediction of Ligand Conformations within Hypothetical Binding Cavities
In the absence of a defined biological target for this compound, we can postulate its interaction within a generic hydrophobic binding cavity, a common feature in many enzymes and receptors. The conformation of the ligand is dictated by the rotational freedom around its single bonds, particularly the amide bond and the bonds connecting the naphthalene and dichloroacetyl groups to the amide nitrogen.
The bulky, planar naphthalene ring would likely favor orientations that maximize hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine. The dichloroacetamide moiety introduces a polar character and the potential for specific electrostatic and hydrogen bonding interactions. The chlorine atoms, being electronegative, can participate in halogen bonding, a type of non-covalent interaction that has gained recognition in molecular recognition.
Table 1: Predicted Torsional Angles and Conformational Energy
| Dihedral Angle | Predicted Stable Angle (degrees) | Energy Barrier (kcal/mol) |
|---|---|---|
| C(naphthyl)-C(naphthyl)-N-C(carbonyl) | ± 30-60 | 3-5 |
| C(naphthyl)-N-C(carbonyl)=O | ~180 (trans) | >15 (amide bond) |
Note: This data is hypothetical and based on typical values for similar chemical moieties.
Analysis of Non-Covalent Interactions at Modeled Binding Interfaces
The stability of a ligand within a binding site is determined by a network of non-covalent interactions. For this compound, several key interactions can be predicted.
Hydrogen Bonds: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). Within a hypothetical active site, the N-H could interact with the backbone carbonyl of an amino acid or a side chain from residues like aspartate or glutamate. The carbonyl oxygen is a strong hydrogen bond acceptor and could interact with residues such as serine, threonine, or lysine.
Hydrophobic Interactions: The large, aromatic naphthalene moiety is predominantly hydrophobic and would likely form significant van der Waals and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.
Halogen Bonds: The two chlorine atoms on the acetyl group can act as halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur from amino acid side chains (e.g., serine, methionine) or backbone carbonyls.
Table 2: Hypothetical Non-Covalent Interactions and Contributing Residues
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues | Estimated Contribution (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Backbone C=O | -3 to -6 |
| Hydrogen Bond (Acceptor) | Carbonyl C=O | Ser, Thr, Lys, Arg | -3 to -6 |
| π-π Stacking | Naphthalene Ring | Phe, Tyr, Trp | -2 to -5 |
| Hydrophobic (van der Waals) | Naphthalene Ring | Leu, Val, Ile, Ala | -1 to -4 |
Note: The data presented is an estimation based on general principles of molecular interactions and findings for analogous compounds.
Theoretical Assessment of Potential Binding Specificity and Modulatory Mechanisms
Binding specificity is achieved when a ligand shows a significantly higher affinity for one biological target over others. The combination of a large hydrophobic group (naphthalene) and a smaller, polar, halogenated group (dichloroacetamide) in this compound suggests a potential for specificity.
The naphthalene ring would likely require a deep, well-defined hydrophobic pocket for optimal binding. The specificity would then be fine-tuned by the precise positioning of hydrogen and halogen bond acceptors and donors within that pocket to favorably interact with the dichloroacetamide moiety. A target that possesses this specific combination of features would exhibit higher affinity for the compound.
The modulatory mechanism would depend on the nature of the target protein. If the binding site is the active site of an enzyme, the compound could act as a competitive inhibitor by blocking substrate access. If it binds to an allosteric site, it could modulate the protein's function by inducing a conformational change. Molecular dynamics simulations, if performed, could shed light on these potential mechanisms by revealing how the protein's structure and dynamics change upon ligand binding. For instance, simulations could show the stability of key hydrogen bonds over time or fluctuations in different protein domains, providing insights into whether the compound stabilizes an active or inactive conformation of the protein.
Derivatization and Rational Analog Design Strategies for 2,2 Dichloro N Naphthalen 2 Yl Acetamide
Design Principles for Modifying the Dichloroacetamide Moiety
The dichloroacetamide portion of the molecule is a critical determinant of its chemical reactivity and interaction with biological targets. researchgate.net Strategies to modify this moiety are centered on altering its electronic and steric properties.
Varying the Halogen Atom: Replacing chlorine with other halogens such as fluorine or bromine can modulate the compound's reactivity and membrane permeability. For instance, fluorinated analogs may exhibit altered metabolic stability and binding affinities. nih.gov
Mono- versus Di-substitution: The biological activity of chloroacetamides can be sensitive to the degree of halogenation. researchgate.net Investigating monochloro- and trichloro- analogs of the parent compound allows for a systematic exploration of the structure-activity relationship (SAR). For example, monochlorinated products of dichloroacetamide safeners are often more potent alkylating agents. researchgate.net
Mixed Halogenation: Introducing two different halogen atoms on the alpha-carbon can create novel steric and electronic profiles, potentially leading to unique biological activities.
A comparative analysis of the potential impact of these alterations is presented in Table 1.
| Modification | Expected Impact on Properties | Rationale |
| Monochloro- analog | Increased alkylating reactivity | The C-Cl bond may be more susceptible to nucleophilic attack. researchgate.net |
| Difluoro- analog | Increased metabolic stability, altered binding affinity | The C-F bond is stronger and fluorine can act as a hydrogen bond acceptor. nih.govnih.gov |
| Monobromo- analog | Increased lipophilicity and reactivity | Bromine is larger and more polarizable than chlorine. nih.gov |
Introduction of Small Alkyl Groups: N-methylation or N-ethylation can alter the conformational preferences of the amide bond. The presence of an N-substituent can significantly impact the reactivity of amides by affecting the basicity of the nitrogen atom and introducing steric hindrance. fiveable.me This can influence the planarity of the amide and affect its hydrogen bonding capabilities.
Impact on Resonance: Substitution at the amide nitrogen with electronegative atoms can lead to a pyramidal nitrogen geometry, which reduces amide resonance stabilization. nih.govresearchgate.net This alteration in electronic structure can influence the reactivity of the carbonyl group.
Conformational Restriction: Incorporating the N-substituent into a cyclic system, such as forming an azetidine (B1206935) or pyrrolidine (B122466) ring with the naphthalene (B1677914) moiety, can lock the amide into a specific conformation. This strategy is useful for probing the bioactive conformation of the molecule.
Strategies for Modifying the Naphthalene Ring System
The naphthalene ring serves as a lipophilic scaffold and its electronic properties can be fine-tuned through various substitution and extension strategies. nih.gov
The position of substituents on the naphthalene ring can dramatically influence the molecule's interaction with target proteins and its metabolic fate.
Electron-donating and Electron-withdrawing Groups: The introduction of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), nitro (-NO2), or cyano (-CN) at different positions (e.g., C4, C5, C6, C7) can alter the electron density of the aromatic system. nih.gov This, in turn, can affect cation-π interactions, hydrogen bonding potential, and metabolic stability.
Lipophilicity Modulation: The addition of small alkyl or halogen substituents can be used to systematically modify the lipophilicity of the compound, which is a key parameter for its pharmacokinetic profile. mdpi.com
Regioselectivity: The regioselectivity of reactions on the naphthalene core is a critical consideration in the synthesis of analogs. researchgate.net Directing groups can be employed to achieve functionalization at specific positions. researchgate.net
The following table summarizes the potential effects of substitution at various positions on the naphthalene ring.
| Position | Substituent Type | Potential Effect |
| 4 | Electron-withdrawing (e.g., -CF3) | May enhance binding affinity through specific interactions. nih.gov |
| 6 | Electron-donating (e.g., -OCH3) | Can influence metabolic pathways and alter electronic properties. |
| 7 | Halogen (e.g., -F, -Cl) | Increases lipophilicity and can block sites of metabolism. nih.gov |
Expanding the aromatic system can lead to enhanced binding interactions through increased surface area for van der Waals forces and π-π stacking.
Annulation: Fusing an additional aromatic or aliphatic ring to the naphthalene system, for example, to create an anthracene (B1667546) or phenanthrene (B1679779) core, can significantly alter the shape and electronic properties of the molecule.
Bioisosteric Replacement: Replacing the naphthalene ring with other bicyclic aromatic systems of similar size and shape, such as quinoline (B57606) or isoquinoline (B145761), can introduce heteroatoms that may act as hydrogen bond acceptors or donors, and can also alter the metabolic profile of the compound. researchgate.netcambridgemedchemconsulting.com For instance, replacing a phenyl group with an azaborine moiety has been shown to increase efficacy in some cases. researchgate.net Some studies have found that an isoquinoline scaffold can offer an improved mutagenic profile over a naphthalene scaffold without compromising potency or stability. nih.gov
Incorporation of Heterocyclic Motifs into Acetamide (B32628) and Naphthalene Scaffolds
Introducing heterocyclic rings is a well-established strategy in medicinal chemistry to improve physicochemical properties and introduce new binding interactions. researchgate.netnih.gov
Replacement of the Naphthalene Ring: The entire naphthalene moiety can be replaced with various heterocyclic systems. Large, lipophilic heterocycles like carbazole (B46965) or dibenzofuran (B1670420) can mimic the size and shape of the naphthalene ring while introducing different electronic and hydrogen-bonding properties.
Modification of the Acetamide Linker: Incorporating a heterocyclic ring as part of the linker between the naphthalene and the dichloroacetyl group can alter the conformational flexibility and introduce new interaction sites. For example, a thiazole (B1198619) ring can be integrated into the acetamide structure. uran.ua
The strategic incorporation of these motifs can lead to analogs with improved potency, selectivity, and pharmacokinetic properties.
Integration of Thiazole Rings into Acetamide Derivatives
The incorporation of a thiazole ring into the structure of 2,2-dichloro-N-(naphthalen-2-yl)acetamide is a promising strategy for generating novel analogs. Thiazole moieties are prevalent in a wide range of biologically active compounds. The synthesis of thiazole-bearing dichloroacetamides can be approached through established synthetic methodologies, primarily by leveraging the reactivity of the dichloroacetyl group.
One potential synthetic route involves the reaction of the this compound with a suitable sulfur-containing nucleophile, such as thiourea (B124793) or a thioamide, which can lead to the formation of a thiazole ring. A study on the synthesis of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds demonstrated the feasibility of reacting dichloroacetyl chloride with aminothiazole derivatives. researchgate.net This suggests a plausible pathway where a precursor, 2-aminonaphthalene, is first converted to an aminothiazole derivative, which is then acylated with dichloroacetyl chloride.
Alternatively, the dichloroacetamide itself can be a direct precursor. For instance, the reaction of N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides with thiourea has been shown to yield 5-aryl-4-phenyl-1,3-thiazol-2-amine derivatives. researchgate.net This reaction proceeds through a proposed mechanism involving cyclization and subsequent aromatization. A similar transformation could be envisioned for this compound, potentially leading to the formation of a 2-aminothiazole (B372263) derivative attached to the naphthalene core.
The classic Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-halocarbonyl compound with a thioamide, provides further inspiration for synthetic strategies. nih.gov While this compound is not a classic α-haloketone, its reactivity could be harnessed in modified Hantzsch-type reactions to construct the desired thiazole ring.
A recent study detailed the synthesis and characterization of various 2,2-dichloroacetamides bearing thiazole scaffolds, highlighting their potential as anticancer agents. uran.ua The general synthetic procedure involved the reaction of a corresponding aminothiazole with dichloroacetyl chloride in the presence of a base. uran.ua This methodology could be adapted to synthesize derivatives of this compound. The table below illustrates some examples of synthesized dichloroacetamides with thiazole moieties, which could serve as a basis for the design of naphthalenyl analogs. uran.ua
Table 1: Examples of Synthesized 2,2-dichloroacetamides Bearing Thiazole Scaffolds
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 2,2-Dichloro-N-(4,5-dihydrothiazol-2-yl)acetamide | C5H6Cl2N2OS | 64 | 150-152 |
| 2,2-Dichloro-N-(thiazol-2-yl)acetamide | C5H4Cl2N2OS | 73 | 180-182 |
| 2,2-Dichloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | C11H7Cl3N2OS | 75 | 128-122 |
| 2,2-Dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide | C11H10Cl2N2OS | 80 | 195-197 |
Fusion of Pyrimidine (B1678525) and Pyridazinone Moieties
The fusion of pyrimidine or pyridazinone rings onto the acetamide backbone of this compound represents another valuable derivatization strategy. Both pyrimidine and pyridazinone are important heterocyclic scaffolds known to impart a range of pharmacological activities. orientjchem.orgnih.goveurekalert.org
The synthesis of pyrimidine derivatives from acetamide precursors is a well-established area of organic synthesis. researchgate.net For instance, N-substituted chloroacetamides can react with various reagents to form pyrimidine rings. researchgate.net One could envision a multi-step synthesis starting from this compound where the dichloro-group is first modified or replaced to facilitate cyclization with a suitable three-carbon unit, a common strategy for pyrimidine synthesis. For example, condensation reactions involving amidines or related synthons with β-dicarbonyl compounds derived from the acetamide could lead to the desired fused pyrimidine system.
Pyridazinone derivatives are also of significant interest due to their diverse biological activities. eurekalert.org The synthesis of pyridazinones often involves the cyclization of γ-keto acids with hydrazine (B178648) derivatives. biomedpharmajournal.org Starting from the naphthalenyl acetamide core, a synthetic sequence could be devised to introduce a γ-keto acid functionality, which could then be cyclized to form a pyridazinone ring. For example, the acetamide nitrogen could be part of a larger precursor that is designed to undergo intramolecular cyclization to form the pyridazinone ring. Research on the synthesis of (6-substituted-3(2H)-pyridazinon-2-yl)acetamide derivatives has shown that an acetamide moiety can be attached to the pyridazinone ring, suggesting the compatibility of these two functional groups within the same molecule. fabad.org.tr
The following table presents a conceptual framework for the types of fused heterocyclic systems that could be targeted, based on general synthetic principles for these ring systems.
Table 2: Conceptual Fused Heterocyclic Derivatives of this compound
| Heterocyclic System | General Synthetic Precursor from Lead Compound | Key Reaction Type |
|---|---|---|
| Pyrimidine | N-(naphthalen-2-yl)acetamide derivative with a β-dicarbonyl or equivalent functionality | Condensation with an amidine or urea |
| Pyridazinone | N-(naphthalen-2-yl)acetamide derivative with a γ-keto acid or equivalent functionality | Cyclization with hydrazine |
Linker Optimization and Conjugate System Design
The design of conjugate systems, where the this compound core is linked to another chemical entity, is a sophisticated strategy for developing targeted therapies or modulating the compound's properties. The acetamide linker (-NHCO-) itself plays a crucial role in the spatial orientation and flexibility of such conjugates.
Linker optimization is a key aspect of this design process. The length, rigidity, and chemical nature of the linker can significantly impact the biological activity of the conjugate. For instance, in a study on naphthalene-based inhibitors, a -NHCO- linker was used to connect the naphthalene scaffold to a 3,4-dihydro-2H-pyran moiety. nih.gov This highlights the utility of the acetamide bond as a stable and synthetically accessible linker. Modifications to this linker, such as introducing short alkyl chains or incorporating more rigid elements like aromatic rings, could be explored to optimize the distance and orientation between the naphthalene core and a conjugated partner.
The design of conjugate systems can aim to combine the properties of this compound with those of another pharmacophore. For example, a study on quinolinone derivatives bearing a dihydroxy naphthalene moiety utilized a triazole linker, formed via a click chemistry reaction, to connect the two fragments. nih.gov This approach could be adapted to link the naphthalenyl acetamide to other biologically active molecules, potentially leading to synergistic effects or a dual mode of action.
The naphthalene moiety itself is a valuable component in drug design, known for its interactions with biological targets. ijpsjournal.com In the context of conjugate design, the naphthalene ring can serve as an anchor to a specific binding site, while the linker and the conjugated molecule can be designed to interact with adjacent sites or to improve physicochemical properties such as solubility or cell permeability.
The table below outlines some potential strategies for linker optimization and conjugate system design based on the this compound scaffold.
Table 3: Strategies for Linker Optimization and Conjugate Design
| Design Strategy | Modification to the Lead Compound | Potential Conjugated Moiety | Rationale |
|---|---|---|---|
| Linker Elongation | Insertion of an alkyl or polyethylene (B3416737) glycol (PEG) chain between the naphthalene and acetamide groups | - | To increase the distance to a conjugated partner and improve solubility |
| Linker Rigidification | Incorporation of an aromatic or heterocyclic ring into the linker | - | To restrict conformational flexibility and improve binding affinity |
| Dual-Action Conjugate | Attachment of a second pharmacophore via the acetamide or naphthalene moiety | Known enzyme inhibitor, DNA intercalator, or receptor ligand | To achieve synergistic or additive biological effects |
| Targeted Delivery Conjugate | Attachment of a targeting moiety | Monoclonal antibody, peptide, or small molecule that recognizes a specific cell type | To enhance the delivery of the compound to the desired site of action |
In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Experimental Data
A comprehensive examination of the chemical compound this compound, with a focus on its advanced spectroscopic and crystallographic characterization, could not be completed as specified due to the absence of publicly available experimental data. Extensive searches for single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS) data for this specific compound did not yield the necessary detailed findings required to construct an authoritative and scientifically accurate article.
While the chemical structure of this compound is known, with the chemical formula C12H9Cl2NO, detailed experimental elucidation of its three-dimensional structure and spectroscopic properties is not present in accessible scientific literature or databases. Methodologies such as single-crystal X-ray diffraction are crucial for determining the precise bond lengths, bond angles, and dihedral angles of the molecule in its solid state. This technique would also provide invaluable insights into the crystal packing and intermolecular interactions, such as potential hydrogen bonds (e.g., N-H···O or C-H···O) that govern its supramolecular architecture. However, no crystallographic information files (CIFs) or related structural reports for this compound could be located.
Similarly, a thorough analysis of the compound's structure in a solution state using NMR spectroscopy is not possible without experimental data. Proton (¹H) and Carbon-13 (¹³C) NMR chemical shift analysis would be instrumental in confirming the connectivity of atoms within the molecule. Advanced two-dimensional NMR techniques would further help in establishing the relative stereochemistry and through-bond or through-space correlations between different nuclei. Despite targeted searches, no published ¹H or ¹³C NMR spectra or data tables for this compound were found.
Finally, high-resolution mass spectrometry (HRMS) provides an accurate determination of a compound's molecular weight and elemental composition through the precise measurement of its mass-to-charge ratio. Fragmentation analysis within an HRMS experiment can also offer valuable structural information. While a high-resolution mass spectrometry result for the molecular formula C12H9Cl2NO has been reported with a calculated mass of 253.0061 and a found mass of 253.0055, the direct attribution of this data to the specific isomer this compound without ambiguity is not possible from the available information.
Due to the lack of this fundamental experimental data, the generation of a detailed and accurate scientific article focusing solely on the advanced spectroscopic and crystallographic characterization of this compound, as per the requested structured outline, cannot be fulfilled at this time.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation States
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of molecules like 2,2-dichloro-N-(naphthalen-2-yl)acetamide. This method measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum provides valuable information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems.
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the naphthalene (B1677914) ring system, which acts as the principal chromophore. The naphthalene moiety contains a delocalized π-electron system, giving rise to characteristic π → π* transitions. These transitions are typically observed as multiple strong absorption bands in the UV region. For comparison, the parent amine, 2-naphthylamine (B18577), exhibits absorption maxima (λmax) around 236 nm, 280 nm, 292 nm, and 340 nm in alcohol. nih.gov The most intense of these bands corresponds to the primary π → π* transition.
The introduction of the acetamide (B32628) group (–NHCOCH3) at the 2-position of the naphthalene ring modifies the electronic properties of the chromophore. The nitrogen atom's lone pair of electrons can participate in resonance with the naphthalene π-system, acting as an auxochrome. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the naphthalene bands. This is because the delocalization of electrons is extended, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In the absence of direct experimental spectra for this compound, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can provide reliable predictions of the electronic absorption spectra. mdpi.comresearchgate.net Such computational approaches calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities, respectively.
The electronic transitions expected for this compound are summarized in the table below.
| Electronic Transition | Chromophore/Structural Moiety | Expected Spectral Region | Description |
|---|---|---|---|
| π → π | Naphthalene Ring | UV Region (~220-350 nm) | High-intensity absorptions arising from the excitation of electrons within the aromatic π-system. Multiple bands are characteristic of the polycyclic aromatic structure. |
| n → π | Carbonyl Group (C=O) | UV Region (~270-300 nm) | A lower-intensity absorption resulting from the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition may be weak and often overlaps with the stronger π → π* bands. |
| Charge Transfer (CT) | Amide group conjugated with Naphthalene Ring | UV Region | Intramolecular charge transfer from the nitrogen lone pair to the π-system of the naphthalene ring, influencing the position and intensity of the primary absorption bands. |
Solvent Effects and Conjugation State
The position and intensity of absorption bands in the UV-Vis spectrum of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov Polar solvents can stabilize the ground and/or excited states of a molecule to different extents, thereby altering the energy of the electronic transition.
For π → π* transitions, an increase in solvent polarity typically causes a small bathochromic (red) shift, as the excited state is often more polar than the ground state and is thus better stabilized by polar solvents. Conversely, for n → π* transitions, increasing solvent polarity usually results in a hypsochromic (blue) shift. This is because the non-bonding electrons of the ground state are stabilized by hydrogen bonding with protic solvents, which increases the energy required for the transition. Investigating the spectrum in a range of solvents with varying polarities can therefore help in assigning the nature of the observed electronic transitions. nih.gov
Emerging Research Perspectives and Future Directions in N Aryl Acetamide Chemistry
Development of Novel and Sustainable Synthetic Pathways for Complex Naphthalene-Acetamide Structures
The synthesis of complex N-aryl acetamides, including naphthalene-acetamide structures, is moving towards more sustainable and efficient methodologies. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Modern research is focused on overcoming these limitations through greener and more innovative approaches.
One promising strategy is the development of metal-free catalytic systems . For instance, the use of Brønsted acidic ionic liquids has been explored for the synthesis of N-arylacetamides. This approach avoids the use of transition-metal catalysts, which can be toxic and difficult to remove from the final product. The reaction can proceed under mild conditions, and the ionic liquid can often be recycled, adding to the sustainability of the process.
Furthermore, research into the skeletal editing of aromatic systems offers a novel way to access diverse naphthalene (B1677914) derivatives. A recently developed method allows for the transmutation of a nitrogen atom in isoquinolines to a carbon atom, providing a convenient route to substituted naphthalenes. This strategy could be employed to generate a variety of naphthalene precursors for the synthesis of complex N-aryl acetamides, expanding the accessible chemical space.
These emerging synthetic strategies are summarized in the table below:
| Synthetic Strategy | Key Advantages | Potential for Naphthalene-Acetamide Synthesis |
| Metal-Free Catalysis | Avoids toxic metal catalysts, milder reaction conditions, catalyst recyclability. | Greener synthesis of the N-(naphthalen-2-yl)acetamide core. |
| One-Pot Reactions | Increased efficiency, reduced waste, atom economy. | Direct and efficient assembly of complex substituted naphthalene-acetamides. |
| Skeletal Editing | Novel access to diverse precursors, regioselective functionalization. | Generation of a wide array of functionalized naphthalene building blocks. |
Integration of Artificial Intelligence and Machine Learning in Computational Drug Design Based on the Scaffold
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the N-aryl acetamide (B32628) scaffold is no exception. These computational tools offer powerful methods for accelerating the design and optimization of new drug candidates.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can predict the activity of novel, unsynthesized molecules. For N-aryl acetamides, QSAR models can identify key structural features that are crucial for their desired biological effect, such as anticancer or antimicrobial activity. For example, studies on N-arylphenyl-2,2-dichloroacetamide analogues have utilized QSAR to identify potent anticancer agents. These models can guide the rational design of new derivatives with improved potency and selectivity.
Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding interactions between a ligand and its biological target at the atomic level. For naphthalene-acetamide derivatives, these techniques can be used to predict their binding mode to a specific protein, such as an enzyme or a receptor. This information is invaluable for understanding the mechanism of action and for designing modifications to the scaffold that can enhance binding affinity and specificity. For instance, in silico studies have been used to design naphthalene-based inhibitors for various therapeutic targets.
Generative AI models represent a cutting-edge approach in drug design. These algorithms can learn the underlying patterns in large datasets of chemical structures and generate novel molecules with desired properties. By training a generative model on a library of known active N-aryl acetamides, it is possible to create new, diverse, and synthetically accessible compounds based on the naphthalene-acetamide scaffold. This approach can significantly expand the explored chemical space and increase the chances of discovering novel drug candidates.
The application of these computational methods is summarized in the following table:
| Computational Method | Application in N-Aryl Acetamide Design | Expected Outcome |
| QSAR | Predicting the biological activity of new derivatives. | Identification of key structural features for potency and guiding lead optimization. |
| Molecular Docking & MD | Elucidating binding modes and interactions with biological targets. | Rational design of modifications to improve binding affinity and selectivity. |
| Generative AI | Designing novel molecules with desired properties. | Exploration of new chemical space and discovery of innovative drug candidates. |
Exploration of New Chemical Spaces via Diverse Scaffold Modifications and Combinatorial Approaches
To fully unlock the therapeutic potential of the N-aryl acetamide scaffold, researchers are actively exploring new chemical spaces through diverse modifications and combinatorial synthesis strategies. These approaches aim to generate large libraries of related compounds, which can then be screened for a wide range of biological activities.
Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure of a known active compound is replaced with a different, often isosteric, scaffold. This can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better metabolic stability, or a different intellectual property landscape. For naphthalene-acetamide derivatives, scaffold hopping could involve replacing the naphthalene ring with other bicyclic aromatic or heteroaromatic systems to explore new structure-activity relationships (SAR).
Diversity-oriented synthesis (DOS) is another key approach that focuses on the creation of structurally diverse and complex molecules from a common starting material. By employing a series of branching and divergent reaction pathways, DOS can rapidly generate a wide array of compounds with different skeletons and functional group arrangements. Applying DOS principles to the synthesis of N-(naphthalen-2-yl)acetamide analogs could lead to the discovery of compounds with novel biological activities that are distinct from the parent scaffold.
Combinatorial chemistry , coupled with high-throughput screening, allows for the rapid synthesis and evaluation of large libraries of compounds. By systematically varying the substituents on both the naphthalene ring and the acetamide moiety, it is possible to generate a vast number of derivatives. The resulting SAR data can then be used to identify the most promising candidates for further development. Studies on N-acetamide substituted pyrazolopyrimidines have demonstrated how systematic N,N-disubstitution can lead to new SAR insights and ligands with improved properties.
Key strategies for exploring new chemical spaces are outlined below:
| Strategy | Description | Application to Naphthalene-Acetamides |
| Scaffold Hopping | Replacing the core scaffold to discover novel chemical series. | Replacing the naphthalene ring with other bicyclic systems to improve properties. |
| Diversity-Oriented Synthesis | Creating structurally diverse molecules from a common starting point. | Generating a wide array of analogs with different skeletons and functionalities. |
| Combinatorial Chemistry | Systematically varying substituents to create large libraries for screening. | Exploring the SAR of the naphthalene and acetamide moieties to optimize activity. |
Q & A
Basic: What are the optimal synthetic routes for 2,2-dichloro-N-(naphthalen-2-yl)acetamide?
Methodological Answer:
A robust synthesis involves reacting 2-naphthylamine with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. Key steps:
Dissolve 2-naphthylamine (1 eq) in DCM with triethylamine (1.2 eq) as a base.
Add chloroacetyl chloride (1.1 eq) dropwise at 0°C, followed by stirring at room temperature for 3–5 hours.
Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3).
Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the crude product.
Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) improves purity. This method adapts protocols for analogous 2-chloro-N-phenylacetamides .
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- IR Spectroscopy : Key peaks include C=O stretch (~1650–1680 cm⁻¹), N–H bend (~1550 cm⁻¹), and C–Cl stretches (~600–750 cm⁻¹) .
- ¹H NMR (CDCl₃) :
- Aromatic protons (naphthyl): δ 7.2–8.3 ppm (multiplet, 7H).
– Acetamide CH₂: δ 4.2–4.4 ppm (singlet).
– NH proton: δ 8.1–8.3 ppm (broad, exchangeable).
- Aromatic protons (naphthyl): δ 7.2–8.3 ppm (multiplet, 7H).
- ¹³C NMR :
– Carbonyl (C=O): ~165–170 ppm.
– Dichlorinated CH₂: ~40–45 ppm.
Compare with structurally similar compounds (e.g., N-(2,6-dichlorophenyl)-2-(naphthalen-1-yl)acetamide) to validate assignments .
Advanced: How can contradictions in crystallographic data during structure refinement be resolved?
Methodological Answer:
Contradictions often arise from twinning, disorder, or poor data resolution. Strategies:
Data Validation : Use SHELXL for refinement and PLATON/ADDSYM to check for missed symmetry .
Twinning Analysis : Employ TWINABS to deconvolute overlapping reflections in monoclinic systems (e.g., space group P2₁/c) .
Disorder Modeling : Split occupancy for disordered atoms (e.g., Cl or naphthyl groups) and apply geometric restraints.
Example: For 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide, refinement in P2₁/c with R1 < 0.07 required careful handling of Cl positional disorder .
Advanced: What strategies improve yields in multi-step syntheses of chloroacetamide derivatives?
Methodological Answer:
Low yields (e.g., 2–5% in AZD8931 synthesis) often stem from side reactions or unstable intermediates. Optimize:
Stepwise Monitoring : Use TLC or LC-MS after each step to identify bottlenecks.
Protecting Groups : Protect reactive sites (e.g., hydroxyl or amine groups) in naphthyl precursors.
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amidation steps .
Catalysis : Employ DMAP or HOBt to accelerate coupling reactions .
Basic: What are common impurities in the synthesis of this compound, and how are they identified?
Methodological Answer:
Common impurities include:
- Unreacted 2-naphthylamine : Detected via HPLC (retention time ~3.5 min, C18 column, acetonitrile:water 60:40).
- Di-acetylated byproducts : Identified by ESI-MS (m/z [M+H]⁺ ~400–450).
- Residual DCM : GC-MS headspace analysis (retention time ~1.8 min).
Purification via recrystallization (ethanol/water) or preparative HPLC (C18, gradient elution) removes these .
Advanced: How is non-trivial crystal symmetry addressed in monoclinic systems for this compound?
Methodological Answer:
Monoclinic systems (e.g., P2₁/c) require careful handling of β angles and asymmetric units. For N-(2,6-dichlorophenyl)-2-(naphthalen-1-yl)acetamide:
Unit Cell Parameters :
Data Collection : Use a Bruker SMART APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).
Absorption Correction : Apply multi-scan corrections (SADABS) to mitigate absorption effects from heavy atoms (Cl) .
Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O=C) to stabilize packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
